molecular formula C10H18N2O3Si B14834956 2-(Triethoxysilyl)pyrazine

2-(Triethoxysilyl)pyrazine

Cat. No.: B14834956
M. Wt: 242.35 g/mol
InChI Key: GYTKQOVBKNQQTR-UHFFFAOYSA-N
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Description

2-(Triethoxysilyl)pyrazine is an organosilicon compound that features a pyrazine ring bonded to a triethoxysilyl group. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including materials science and chemistry. The presence of both the pyrazine ring and the triethoxysilyl group imparts distinct characteristics, making it a versatile compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triethoxysilyl)pyrazine typically involves the reaction of a pyrazine derivative with a triethoxysilane compound. One common method includes the cross-coupling reaction between a 2-haloazulene derivative and triethoxysilane in the presence of a rhodium catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Triethoxysilyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The pyrazine ring can be oxidized under specific conditions, leading to the formation of pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the triethoxysilyl group under mild conditions.

Major Products:

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Triethoxysilyl)pyrazine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The pyrazine ring can interact with enzymes and receptors, modulating their activity. The triethoxysilyl group can form covalent bonds with silanol groups on surfaces, enhancing adhesion and stability.

    Pathways Involved: The compound can influence pathways related to cell signaling, oxidative stress, and membrane permeability.

Comparison with Similar Compounds

2-(Triethoxysilyl)pyrazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness: this compound stands out due to its combination of the pyrazine ring and triethoxysilyl group, providing unique chemical reactivity and versatility in applications ranging from materials science to medicine.

Properties

Molecular Formula

C10H18N2O3Si

Molecular Weight

242.35 g/mol

IUPAC Name

triethoxy(pyrazin-2-yl)silane

InChI

InChI=1S/C10H18N2O3Si/c1-4-13-16(14-5-2,15-6-3)10-9-11-7-8-12-10/h7-9H,4-6H2,1-3H3

InChI Key

GYTKQOVBKNQQTR-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=NC=CN=C1)(OCC)OCC

Origin of Product

United States

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